2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group, a methyl group, and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine typically involves the introduction of the chloromethyl and trifluoroethoxy groups onto a pyridine ring. One common method involves the reaction of 3-methyl-4-hydroxypyridine with 2,2,2-trifluoroethyl bromide in the presence of a base to form the trifluoroethoxy derivative. This intermediate is then treated with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or substituted amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties due to the presence of the trifluoroethoxy group.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-methyl-6-(2,2,2-trifluoroethoxy)pyridine
- 2-(Chloromethyl)-3-methyl-5-(2,2,2-trifluoroethoxy)pyridine
- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)quinoline
Uniqueness
2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the chloromethyl and trifluoroethoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c1-6-7(4-10)14-3-2-8(6)15-5-9(11,12)13/h2-3H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENYCMZUDXQARW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351036 | |
Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128430-66-0 | |
Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128430660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(CHLOROMETHYL)-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5V9XP53ZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in the synthesis of lansoprazole?
A1: this compound serves as a crucial intermediate in synthesizing lansoprazole. It reacts with 2-mercaptobenzimidazole through a nucleophilic substitution reaction, followed by alkalization, to yield the precursor for lansoprazole. This precursor then undergoes asymmetric oxidation to produce the final lansoprazole enantiomers [, , ].
Q2: Are there any known analytical methods for detecting this compound as an impurity in lansoprazole?
A2: Yes, highly sensitive and robust methods like High-Performance Liquid Chromatography combined with Tandem Mass Spectrometry (LC-MS/MS) are utilized to quantify this compound, classified as a potential genotoxic impurity (PGI), in lansoprazole samples. This method, adhering to ICH Q2 guidelines, ensures accurate and precise detection of this impurity, crucial for drug safety and regulatory compliance [].
Q3: What are the advantages of the synthetic routes utilizing this compound for lansoprazole production?
A3: Studies have shown that employing this compound in the synthesis of lansoprazole offers several benefits. These include achieving a high yield, using readily available starting materials, and employing mild reaction conditions. These factors contribute to the overall efficiency and make this route suitable for industrial-scale production of lansoprazole [, ].
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